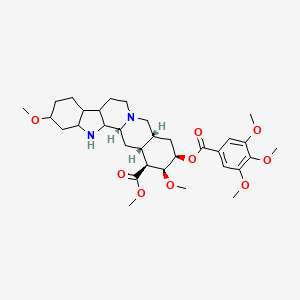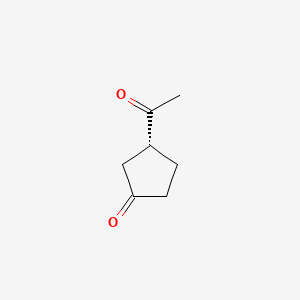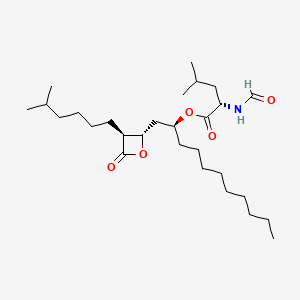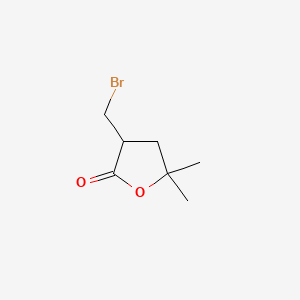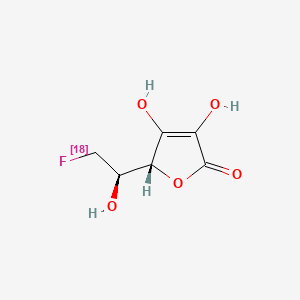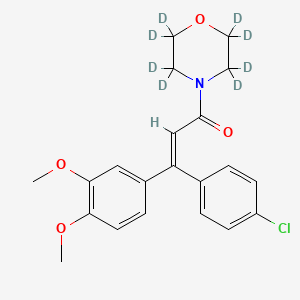
Dimethomorph-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethomorph-d8 is a deuterium-labeled derivative of Dimethomorph, a fungicide belonging to the morpholine group of fungicides. It is primarily used as a reference material in scientific research. The compound is known for its ability to inhibit fungal cell wall formation, making it effective against various plant pathogenic fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethomorph-d8 involves the deuteration of Dimethomorph. The process typically starts with the preparation of 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials. These are treated with a copper and vanadium compound catalyst under alkaline conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of this compound to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethomorph-d8 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Dimethomorph-d8 is widely used in scientific research for various applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and pathways.
Biology: It is used to study the inhibition of fungal cell wall formation and its effects on fungal growth.
Medicine: Research on this compound includes its potential use in developing antifungal therapies.
Industry: It is used in the development and testing of fungicides for agricultural applications
Mécanisme D'action
Dimethomorph-d8 exerts its effects by disrupting fungal cell wall formation. It inhibits the synthesis of sterols, which are essential components of fungal cell membranes. This disruption leads to the lysis of fungal cells and prevents their growth and proliferation. The molecular targets include enzymes involved in sterol biosynthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethomorph: The non-deuterated form of Dimethomorph-d8, used as a fungicide.
Fluopimomide: Another fungicide with a similar mode of action, primarily targeting oomycetes and rhizoctonia diseases.
Carbendazim: A fungicide with a different mechanism, targeting microtubule formation in fungi.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and research applications. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in various scientific experiments .
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYORWCCMPQP-RLTCFVBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C(=O)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


